(4-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate

Catalog No.
S13001141
CAS No.
651769-16-3
M.F
C15H11ClN4O2
M. Wt
314.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoat...

CAS Number

651769-16-3

Product Name

(4-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate

IUPAC Name

(4-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate

Molecular Formula

C15H11ClN4O2

Molecular Weight

314.72 g/mol

InChI

InChI=1S/C15H11ClN4O2/c16-13-7-1-10(2-8-13)9-22-15(21)12-5-3-11(4-6-12)14-17-19-20-18-14/h1-8H,9H2,(H,17,18,19,20)

InChI Key

QXHYWTUYZMYOEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)C3=NNN=N3)Cl

(4-Chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate is a synthetic organic compound characterized by the presence of a tetrazole ring and a chlorophenyl group. Its molecular formula is C12H10ClN5O2C_{12}H_{10}ClN_5O_2 and it has a molecular weight of approximately 287.69 g/mol. The compound features an ester functional group, which contributes to its chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science.

Due to its functional groups:

  • Hydrolysis: The ester group can undergo hydrolysis to yield the corresponding acid and alcohol.
  • Reduction: The tetrazole ring may be reduced under specific conditions, potentially altering its biological activity.
  • Electrophilic Substitution: The aromatic ring can engage in electrophilic substitution reactions, allowing for further derivatization.
  • Oxidation: The tetrazole moiety can be oxidized, leading to the formation of different derivatives that may exhibit unique properties.

(4-Chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate exhibits notable biological activity, particularly in the realm of pharmacology. Compounds containing tetrazole rings are often associated with a variety of biological effects, including:

  • Antimicrobial Activity: Some derivatives show effectiveness against bacteria and fungi.
  • Anticonvulsant Properties: Similar compounds have been investigated for their potential use in treating epilepsy and other seizure disorders.
  • Pharmacological Effects: The presence of the chlorophenyl group may enhance interactions with biological targets, leading to improved efficacy in therapeutic applications.

Several methods have been reported for synthesizing (4-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate:

  • Condensation Reactions: This method typically involves the reaction of 4-chlorobenzoyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide. The resulting product can be purified through recrystallization.
  • One-Pot Synthesis: A sequential reaction involving the coupling of 4-chlorobenzoyl chloride with azide followed by cyclization to form the tetrazole ring can be employed.
  • Electrochemical Methods: Recent advancements in electrochemical synthesis allow for the formation of tetrazoles without the need for hazardous reagents, offering a greener approach to synthesis.

The compound has several potential applications:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new pharmaceuticals targeting various diseases.
  • Material Science: Its unique structural features make it suitable for developing photosensitive materials or dyes.
  • Agricultural Chemistry: Compounds with similar structures are explored for use as agrochemicals due to their antimicrobial properties.

Studies have shown that (4-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate interacts with various biological targets:

  • Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, affecting cellular functions.
  • Protein Binding: The compound can bind to proteins, influencing their activity and potentially leading to therapeutic effects.
  • Cellular Uptake: Investigations into the cellular uptake mechanisms reveal that structural modifications can enhance bioavailability and efficacy.

Several compounds share structural similarities with (4-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate, each exhibiting unique properties:

Compound NameStructureNotable Features
Methyl 4-(1H-tetrazol-5-yl)benzoateStructureEster functionality; good UV absorption properties
4-(1H-Tetrazol-5-yl)benzoic acidStructureContains a carboxylic acid group instead of an ester
4-(5-Methyl-1H-tetrazol-1-yl)aniline-Contains an aniline moiety; potential for different biological activities
2-(5-(4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid-Features a chlorophenoxy group; may exhibit unique pharmacological effects

Uniqueness

The uniqueness of (4-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate lies in its specific combination of functional groups, which allows for versatile reactivity and potential applications across medicinal chemistry, materials science, and agriculture. Its ability to undergo hydrolysis and form various derivatives enhances its utility as an intermediate in organic synthesis.

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

314.0570533 g/mol

Monoisotopic Mass

314.0570533 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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